molecular formula C8H6N4 B13600166 2-Azido-4-methylbenzonitrile

2-Azido-4-methylbenzonitrile

Cat. No.: B13600166
M. Wt: 158.16 g/mol
InChI Key: NLDWPRBLCFVZTA-UHFFFAOYSA-N
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Description

2-Azido-4-methylbenzonitrile is a versatile azide molecule extensively used in scientific research and industrial applications. It is known for its applications in pharmaceuticals, materials science, and as a biological probe.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Azido-4-methylbenzonitrile involves the reaction of 4-methylbenzonitrile with sodium azide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction typically requires stirring at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-Azido-4-methylbenzonitrile undergoes various chemical reactions, including:

    Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

    Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Cycloaddition: Copper(I) catalysts are commonly used for cycloaddition reactions.

    Substitution: Reagents like triphenylphosphine and imidazole can facilitate substitution reactions.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Substituted Derivatives: Formed from substitution reactions.

Scientific Research Applications

2-Azido-4-methylbenzonitrile is used in various fields:

    Chemistry: As a precursor for synthesizing heterocycles and other complex molecules.

    Biology: Utilized in bioorthogonal click chemistry for labeling and imaging biomolecules.

    Industry: Used in the production of advanced materials and coatings.

Mechanism of Action

The azide group in 2-Azido-4-methylbenzonitrile is highly reactive and can undergo cycloaddition reactions with alkynes. This reactivity is harnessed in click chemistry, where the compound acts as a bioorthogonal reagent, selectively reacting with target molecules without interfering with biological processes .

Comparison with Similar Compounds

Similar Compounds

    2-Azido-4-methylpentylbenzene: Similar in structure but with different reactivity due to the pentyl group.

    4-Azidomethylbenzonitrile: Another azide derivative with distinct applications.

Uniqueness

2-Azido-4-methylbenzonitrile stands out due to its balanced reactivity and stability, making it suitable for a wide range of applications in both research and industry.

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

2-azido-4-methylbenzonitrile

InChI

InChI=1S/C8H6N4/c1-6-2-3-7(5-9)8(4-6)11-12-10/h2-4H,1H3

InChI Key

NLDWPRBLCFVZTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C#N)N=[N+]=[N-]

Origin of Product

United States

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